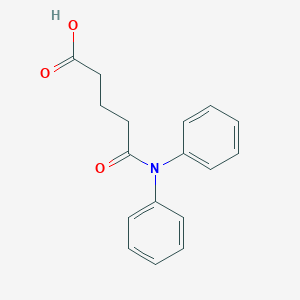
5-(Diphenylamino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diphenylamino)-5-oxopentanoic acid, also known as 5-DOPA, is a synthetic derivative of the amino acid tyrosine that has been used in scientific research for its biochemical and physiological effects. It is a white crystalline solid with a melting point of 112-114 °C and a molecular weight of 230.28 g/mol. 5-DOPA is a versatile compound that has been used in various applications, from drug development to biochemical studies.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 5-(Diphenylamino)-5-oxopentanoic acid can be achieved through a multi-step process involving several reactions.
Starting Materials
Benzene, Bromobenzene, Diethyl malonate, Potassium carbonate, Sodium hydride, Diphenylamine, Ethyl acetoacetate, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Sulfuric acid
Reaction
Step 1: Synthesis of 2,2-diphenylacetic acid by reacting benzene with bromobenzene in the presence of sodium hydride and diethyl malonate., Step 2: Esterification of 2,2-diphenylacetic acid with ethyl acetoacetate in the presence of sulfuric acid to form ethyl 2-(2,2-diphenylacetyl)acetate., Step 3: Hydrolysis of ethyl 2-(2,2-diphenylacetyl)acetate with sodium hydroxide to form 2-(2,2-diphenylacetyl)acetic acid., Step 4: Diazotization of diphenylamine with sodium nitrite and hydrochloric acid to form diazophenylamine., Step 5: Coupling of 2-(2,2-diphenylacetyl)acetic acid with diazophenylamine in the presence of potassium carbonate to form 5-(Diphenylamino)-5-oxopentanoic acid.
科学的研究の応用
5-(Diphenylamino)-5-oxopentanoic acid has been used in various scientific research applications. It has been used as a tool to study the regulation of neurotransmitter metabolism in the brain, as well as to study the role of tyrosine hydroxylase in the synthesis of catecholamines. 5-(Diphenylamino)-5-oxopentanoic acid has also been used as a substrate for the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitters dopamine and norepinephrine. 5-(Diphenylamino)-5-oxopentanoic acid has been used to study the metabolism of these neurotransmitters in the brain and to investigate their role in behavior and cognition.
作用機序
5-(Diphenylamino)-5-oxopentanoic acid is an agonist of the enzyme tyrosine hydroxylase, which is responsible for the conversion of tyrosine to L-DOPA. 5-(Diphenylamino)-5-oxopentanoic acid is then converted to dopamine by the enzyme dopa decarboxylase. The dopamine is then converted to norepinephrine by the enzyme dopamine-beta-hydroxylase. The norepinephrine is then metabolized by the enzyme monoamine oxidase.
生化学的および生理学的効果
5-(Diphenylamino)-5-oxopentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the synthesis of catecholamines, such as dopamine and norepinephrine, in the brain. It has also been shown to increase the release of these neurotransmitters from nerve endings. 5-(Diphenylamino)-5-oxopentanoic acid has been shown to have an antidepressant-like effect in animal models of depression. It has also been shown to have an anxiolytic-like effect in animal models of anxiety.
実験室実験の利点と制限
The use of 5-(Diphenylamino)-5-oxopentanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and can be stored for long periods of time. However, there are some limitations to the use of 5-(Diphenylamino)-5-oxopentanoic acid in laboratory experiments. It is not a very potent compound and may require large doses to produce the desired effects. Additionally, it has a short half-life, which may limit its use in some experiments.
将来の方向性
The potential future directions for 5-(Diphenylamino)-5-oxopentanoic acid research are numerous. It could be used to further investigate the role of tyrosine hydroxylase in the synthesis of catecholamines. It could also be used to study the role of catecholamines in behavior and cognition. Additionally, it could be used to further investigate the biochemical and physiological effects of 5-(Diphenylamino)-5-oxopentanoic acid and its potential therapeutic applications. Finally, 5-(Diphenylamino)-5-oxopentanoic acid could be used to investigate the metabolism of other neurotransmitters, such as serotonin and glutamate.
特性
IUPAC Name |
5-oxo-5-(N-phenylanilino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(12-7-13-17(20)21)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJMFJOZOGJHNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diphenylamino)-5-oxopentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

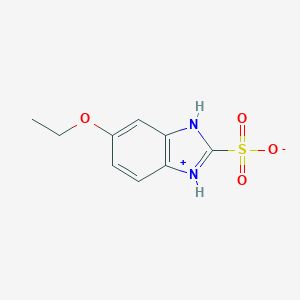
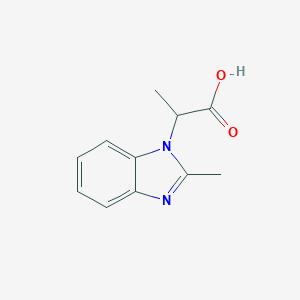
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid](/img/structure/B510271.png)
![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)
![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)
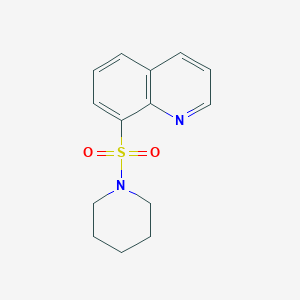
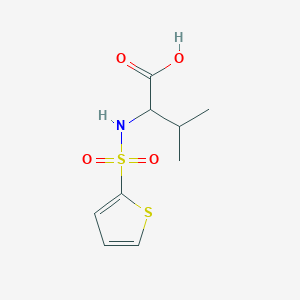
![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)
![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)
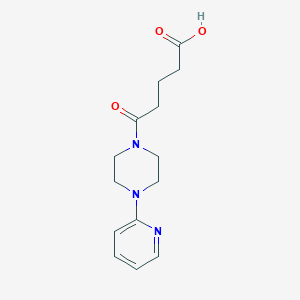
![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)
![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)
![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)
![{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510366.png)